[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Overview
Description
“[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1568029-94-6 . It has a molecular weight of 165.18 and its IUPAC name is [(2R)-1-(2,2-difluoroethyl)-2-pyrrolidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Methanol as a Chemical Marker
Methanol Marker for Transformer Insulation Degradation : Methanol has been identified as a reliable chemical marker for evaluating the condition of solid insulation in power transformers. Its presence in transformer oil, initially discovered during thermal ageing tests with oil-immersed insulating papers, has led to the development of analytical methods for its determination. Methanol's generation correlates with the degradation of cellulosic solid insulation, making it a valuable indicator for monitoring transformer health. Efforts to standardize its measurement are underway, with ASTM and IEC working groups focusing on its analytical determination. Field-testing results confirm methanol's utility in signaling the degradation of cellulosic insulation within transformers, thus aiding in maintenance and operational decisions (Jalbert et al., 2019).
Methanol in Environmental Chemistry
Land Methanol Flux and Atmospheric Chemistry : Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound. It primarily originates from living plants and undergoes bi-directional exchange with the atmosphere, highlighting its importance in both emission and deposition processes. Ecosystem-scale measurements reveal methanol's impact on atmospheric chemistry, including its interactions with the hydroxyl radical (OH) and its contribution to global methanol budgets. This comprehensive understanding is crucial for accurately modeling atmospheric methanol dynamics and assessing its environmental implications (Wohlfahrt et al., 2015).
Methanol in Fuel Cell Technology
Direct Methanol Fuel Cells (DMFCs) : DMFCs represent a promising technology for clean energy generation, converting methanol directly into electrical energy with water and carbon dioxide as by-products. Despite their advantages, such as easier storage and handling of methanol compared to hydrogen, DMFCs face challenges including lower efficiency, power density, and higher costs. Research efforts focus on overcoming these obstacles through catalyst development and membrane technology improvements. DMFCs hold potential for portable power applications, offering a cleaner alternative to traditional energy sources (Joghee et al., 2015).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMHXIIQNHRCZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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